molecular formula C10H13ClO2S B8797472 3-Benzylsulfonylpropyl chloride CAS No. 90875-94-8

3-Benzylsulfonylpropyl chloride

Cat. No.: B8797472
CAS No.: 90875-94-8
M. Wt: 232.73 g/mol
InChI Key: JTUKZELJXQSUNH-UHFFFAOYSA-N
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Description

3-Benzylsulfonylpropyl chloride is an organosulfur compound characterized by a benzylsulfonyl group (–SO₂–C₆H₅CH₂–) attached to a propyl chain terminating in a reactive chloride group. This structure confers dual functionality: the sulfonyl group enables participation in sulfonylation or nucleophilic substitution reactions, while the chloride serves as an electrophilic site for alkylation.

Key Properties (Calculated):

  • Molecular Formula: C₁₀H₁₃ClO₂S
  • Molecular Weight: ~220.52 g/mol
  • Reactive Sites: Benzylsulfonyl group (electron-withdrawing), terminal chloride.

Properties

CAS No.

90875-94-8

Molecular Formula

C10H13ClO2S

Molecular Weight

232.73 g/mol

IUPAC Name

3-chloropropylsulfonylmethylbenzene

InChI

InChI=1S/C10H13ClO2S/c11-7-4-8-14(12,13)9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2

InChI Key

JTUKZELJXQSUNH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)CCCCl

Origin of Product

United States

Comparison with Similar Compounds

3-Phenylpropyl Chloride (CAS 104-52-9)

Molecular Formula: C₉H₁₁Cl
Molecular Weight: 154.64 g/mol
Key Differences:

  • Lacks the sulfonyl group, reducing electrophilicity at the propyl chain.
  • The phenyl group is electron-withdrawing but less polar than the benzylsulfonyl moiety, leading to lower solubility in polar solvents.
  • Applications: Primarily used as an alkylating agent in organic synthesis, whereas 3-benzylsulfonylpropyl chloride may participate in sulfonylation or dual-functional reactions .

4-Chloro-2,5-dimethylbenzenesulfonyl Chloride (CAS 88-49-3)

Molecular Formula: C₈H₈Cl₂O₂S
Molecular Weight: 239.12 g/mol
Key Differences:

  • Sulfonyl chloride is directly attached to an aromatic ring (vs. aliphatic propyl chain in the target compound).
  • Contains methyl substituents, increasing steric hindrance and altering reactivity.

3-(Cyclopropylsulfamoyl)benzene-1-sulfonyl Chloride (CAS 930395-72-5)

Molecular Formula: C₉H₁₀ClNO₄S₂ Molecular Weight: 295.8 g/mol Key Differences:

  • Features two sulfonyl groups (one as a sulfamoyl derivative) and a cyclopropylamine substituent.
  • Higher molecular weight and complexity reduce flexibility compared to the target compound.
  • Applications: Likely used in specialized pharmaceutical syntheses due to the cyclopropyl group, whereas this compound’s simpler structure may favor broader industrial use .

1-Chloro-2,4-dinitrobenzene (CAS 97-00-7)

Molecular Formula: C₆H₃ClN₂O₄
Molecular Weight: 202.55 g/mol
Key Differences:

  • Extreme electrophilicity due to nitro groups, making it unsuitable for sulfonylation but effective in aromatic substitution reactions.
  • Applications: Primarily in dye synthesis or as a crosslinking agent, contrasting with the target compound’s aliphatic reactivity .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Reactivity Profile Applications
This compound C₁₀H₁₃ClO₂S ~220.52 Benzylsulfonyl, chloride Alkylation, sulfonylation Surfactants, pharmaceuticals
3-Phenylpropyl chloride C₉H₁₁Cl 154.64 Phenyl, chloride Alkylation Organic synthesis intermediates
4-Chloro-2,5-dimethylbenzenesulfonyl chloride C₈H₈Cl₂O₂S 239.12 Aromatic sulfonyl chloride Sulfonate ester/amide formation Polymer chemistry, agrochemicals
3-(Cyclopropylsulfamoyl)benzene-1-sulfonyl chloride C₉H₁₀ClNO₄S₂ 295.8 Sulfamoyl, sulfonyl chloride Nucleophilic substitution Pharmaceutical intermediates
1-Chloro-2,4-dinitrobenzene C₆H₃ClN₂O₄ 202.55 Nitro, chloride Aromatic electrophilic substitution Dyes, crosslinking agents

Research Findings and Implications

  • Reactivity: The benzylsulfonyl group in this compound enhances electrophilicity at the terminal chloride compared to 3-phenylpropyl chloride, enabling faster nucleophilic substitutions .
  • Solubility: The aliphatic propyl chain improves solubility in non-polar solvents relative to aromatic sulfonyl chlorides like 4-chloro-2,5-dimethylbenzenesulfonyl chloride .
  • Synthetic Versatility: Unlike 1-chloro-2,4-dinitrobenzene, the target compound’s dual functionality allows sequential alkylation-sulfonylation steps in multi-step syntheses .

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